Sodium Formate

Beschreibung

The CIR Expert Panel concluded that formic acid and this compound are safe in the present practices of use and concentration in cosmetics, as described in this safety assessment, when formulated to be non-irritating.

See also: Formic Acid (has active moiety).

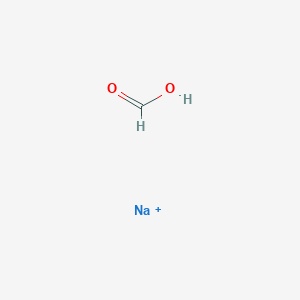

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HCOONa, NaHCOO, CHNaO2 | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Sodium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027090 | |

| Record name | Sodium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent solid; [Merck Index] White powder; [MSDSonline], HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER. | |

| Record name | Formic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BOILING POINT: DECOMPOSES; DELIQUESCENT | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER, SOLUBLE IN GLYCEROL, SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C, SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C, Solubility in water, g/100ml at 20 °C: 97 | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.92 @ 20 °C, 1.9 g/cm³ | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS MONOCLINIC CRYSTALS, WHITE GRANULES OR CRYSTALLINE POWDER | |

CAS No. |

141-53-7 | |

| Record name | Sodium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387AD98770 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

253 °C | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the chemical properties of sodium formate for research applications?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted chemical properties of sodium formate (B1220265) and its diverse applications in scientific research and drug development. From its fundamental physicochemical characteristics to its role as a versatile reagent in organic synthesis, protein crystallization, and analytical techniques, this document provides a comprehensive overview for laboratory professionals.

Core Chemical and Physical Properties

Sodium formate (HCOONa) is the sodium salt of formic acid. It is a white, crystalline powder that is highly soluble in water. As the salt of a weak acid (formic acid) and a strong base (sodium hydroxide), aqueous solutions of this compound are slightly basic.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | HCOONa | [1][2] |

| Molecular Weight | 68.01 g/mol | [1] |

| Appearance | White crystalline powder or granules | [1] |

| Melting Point | 253 °C (decomposes) | [1] |

| Decomposition Temperature | Begins around 360-400°C | |

| Density | 1.92 g/cm³ | |

| pKa of Formic Acid | ~3.75 | |

| pH of Aqueous Solution | Neutral to slightly alkaline |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 43.9 |

| 10 | 62.5 |

| 20 | 81.2 - 97.2 |

| 30 | 102 |

| 40 | 108 |

| 60 | 122 |

| 80 | 138 |

| 100 | 160 |

| Data compiled from multiple sources which show slight variations. |

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in various research applications, including as a buffering agent, a reducing agent in organic synthesis, a precipitant in protein crystallization, and a calibrant in mass spectrometry.

Buffering Agent

A solution of formic acid and this compound acts as a buffer, capable of maintaining a stable pH. This is particularly useful in biological and chemical experiments where a constant pH is critical for reaction kinetics, enzyme activity, or product stability. The effective buffering range for a formic acid/sodium formate buffer is typically around its pKa of approximately 3.75.

Experimental Protocol: Preparation of a this compound Buffer (pH 4.0)

Materials:

-

This compound (HCOONa)

-

Formic acid (HCOOH)

-

Deionized water

-

pH meter

-

Volumetric flasks and pipettes

-

Stir plate and stir bar

Procedure:

-

Calculate Required Concentrations: Utilize the Henderson-Hasselbalch equation to determine the required molar ratio of the conjugate base (formate) to the weak acid (formic acid) for the desired pH.

-

pH = pKa + log([HCOO⁻]/[HCOOH])

-

For a pH of 4.0 and a pKa of 3.75: 4.0 = 3.75 + log([HCOO⁻]/[HCOOH])

-

0.25 = log([HCOO⁻]/[HCOOH])

-

[HCOO⁻]/[HCOOH] = 10^0.25 ≈ 1.78

-

-

Prepare Stock Solutions: Prepare stock solutions of known concentrations of this compound and formic acid (e.g., 1 M each) in deionized water.

-

Mix the Buffer: In a clean beaker, combine the appropriate volumes of the this compound and formic acid stock solutions to achieve the calculated molar ratio. For example, to make 100 mL of the buffer, you would mix approximately 64.1 mL of 1 M this compound and 35.9 mL of 1 M formic acid.

-

Adjust pH: Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode into the solution. While stirring, slowly add small volumes of the formic acid or this compound stock solution to fine-tune the pH to exactly 4.0.

-

Final Volume: Transfer the final solution to a volumetric flask and add deionized water to reach the desired final volume.

Diagram 1: Workflow for Preparing a this compound Buffer

Caption: Workflow for preparing a this compound buffer solution.

Reducing Agent in Organic Synthesis

This compound can serve as a reducing agent in various organic reactions. For instance, it can be used in the reduction of nitro groups to amines and in the reduction of metal oxides. The formate ion acts as an electron donor in these reactions.

Experimental Protocol: Reduction of an Aromatic Nitro Compound to an Amine

This protocol is a general guideline based on established methods for nitro group reduction using formates.

Materials:

-

Aromatic nitro compound

-

This compound

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)

-

Solvent (e.g., water, ethanol)

-

Reaction flask with a reflux condenser

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic nitro compound in a suitable solvent.

-

Addition of Reagents: Add this compound (typically in molar excess) and a catalytic amount of Pd/C to the solution.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

-

Product Isolation: Combine the filtrate and washes. The product can then be isolated by extraction or crystallization, depending on its properties.

Diagram 2: Reduction of a Nitro Group using this compound

Caption: Catalytic reduction of a nitro group using this compound.

Protein Crystallization

In structural biology, this compound is utilized as a precipitant in the crystallization of proteins for X-ray diffraction studies. It is included in various commercially available crystallization screens and can also be used as a cryoprotectant for protein crystals at low temperatures.

Experimental Protocol: Protein Crystallization using the Hanging-Drop Vapor Diffusion Method

This is a general protocol for screening crystallization conditions using this compound as a potential precipitant.

Materials:

-

Purified protein solution

-

Crystallization screen containing various concentrations of this compound and different pH buffers

-

24-well crystallization plate

-

Siliconized glass cover slips

-

Pipettes for small volumes (microliter range)

-

Microscope for observing crystal growth

Procedure:

-

Plate Setup: Pipette the reservoir solutions from the crystallization screen (containing this compound at various concentrations and buffers) into the wells of the 24-well plate (typically 500 µL per well).

-

Drop Preparation: On a clean cover slip, pipette a small volume (e.g., 1 µL) of the purified protein solution.

-

Mixing: To the protein drop, add an equal volume (1 µL) of the reservoir solution from the corresponding well.

-

Sealing: Invert the cover slip and place it over the well, sealing it with vacuum grease to create a "hanging drop."

-

Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, causing the protein and precipitant concentrations in the drop to increase gradually, which can lead to crystal formation.

-

Observation: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

Caption: Workflow for mass spectrometer calibration using this compound.

Safety and Handling

This compound is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting. It can cause mild skin and eye irritation upon direct contact. Inhalation of dust should be avoided.

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 11200 mg/kg | Mouse | |

| Skin Irritation | Non-irritant | - | |

| Eye Irritation | Slight irritating effect | - | |

| Sensitization | No sensitizing effects known | - | |

| Mutagenicity (Ames test) | Negative | - |

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Gloves

-

Lab coat

Handle in a well-ventilated area. In case of spills, sweep up the solid material and dispose of it in accordance with local regulations.

Synthesis and Purification

For research applications requiring high purity, this compound can be synthesized and purified in the laboratory.

Experimental Protocol: Laboratory Synthesis and Purification of this compound

Materials:

-

Formic acid

-

Sodium hydroxide (B78521) or sodium carbonate

-

Deionized water

-

Beakers and flasks

-

Stir plate and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus

-

pH indicator or pH meter

Procedure:

-

Neutralization: Carefully and slowly add a stoichiometric amount of formic acid to a solution of sodium hydroxide or sodium carbonate in a beaker, with constant stirring. This is an exothermic reaction, so cooling may be necessary.

-

HCOOH + NaOH → HCOONa + H₂O

-

2HCOOH + Na₂CO₃ → 2HCOONa + H₂O + CO₂

-

-

pH Adjustment: Monitor the pH of the solution and adjust as necessary to ensure complete neutralization (pH ~7).

-

Purification by Recrystallization:

-

Concentrate the resulting this compound solution by heating to evaporate some of the water.

-

Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of this compound.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the purified this compound crystals in an oven at a moderate temperature.

-

Diagram 5: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile and cost-effective chemical with a wide range of applications in research and development. Its properties as a buffering agent, reducing agent, and crystallization precipitant, coupled with its utility in analytical techniques, make it an indispensable tool for chemists, biochemists, and pharmaceutical scientists. Understanding its chemical properties and the appropriate experimental protocols for its use is essential for leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to the Solubility of Sodium Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formate (B1220265) (HCOONa), the sodium salt of formic acid, is a versatile and widely utilized chemical compound in various industrial and research applications. Its utility is often dictated by its solubility characteristics in different solvent systems. In the realm of drug development and organic synthesis, a thorough understanding of a salt's solubility in non-aqueous media is paramount for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of sodium formate in a range of common organic solvents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, its ability to form hydrogen bonds, the lattice energy of the salt, and the temperature of the system. While this compound is known for its high solubility in water, its behavior in organic solvents is more nuanced.[1] This guide consolidates available quantitative and qualitative data, details common experimental protocols for solubility determination, and provides a logical framework for understanding these critical physicochemical properties.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in various organic solvents. The data has been compiled from multiple sources and standardized to grams of this compound per 100 grams of solvent ( g/100 g) for ease of comparison.

Table 1: Solubility of this compound in Protic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 15 | 3.52[2] |

| 66.6 | 3.68[2] | |

| Ethanol | - | Soluble[2][3] |

| Formic Acid | 25.5 | 42.1 |

| 85 | 75.72 | |

| Acetic Acid | 25 | 13.49 |

| 53 | 25.17 | |

| 100 | 60.18 | |

| Glycerol | - | Soluble |

Table 2: Solubility of this compound in Aprotic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Dimethylformamide (DMF) | 25 | 0.03 |

| Acetone | - | Insoluble |

| Diethyl Ether | - | Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable research and development. The following sections detail common methodologies for measuring the solubility of a salt like this compound in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed, thermostated vessel (e.g., a glass flask). The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are separated. This is typically done by filtration through a syringe filter or by centrifugation. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Analysis: The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique, such as gravimetric analysis, spectroscopy, or chromatography.

Gravimetric Analysis

Gravimetric analysis is a direct and straightforward method for determining the concentration of a non-volatile solute in a saturated solution.

Protocol:

-

Sample Preparation: A precisely weighed aliquot of the saturated solution (obtained from the isothermal shake-flask method) is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container in an oven at a temperature below the decomposition point of this compound.

-

Drying to a Constant Weight: The container with the solid residue is then dried to a constant weight in an oven. This ensures that all the solvent has been removed.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed as the mass of the solute per mass of the solvent.

UV/Visible Spectroscopy

For compounds that absorb in the ultraviolet or visible range, UV/Vis spectroscopy can be a rapid and sensitive method for determining concentration. While this compound itself does not have a strong chromophore, this method can be adapted, for instance, by derivatization or by using it in conjunction with other analytical techniques. A general protocol for determining the concentration of a soluble analyte is as follows:

Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of known concentrations of the analyte are prepared in the solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at a specific wavelength (λmax) where the analyte has maximum absorbance. A calibration curve is then constructed by plotting absorbance versus concentration.

-

Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured at the same λmax, and its concentration is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal shake-flask method followed by analytical quantification.

Caption: General workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents, catering to the needs of researchers and professionals in drug development and chemical synthesis. The presented data, organized for clarity and comparative analysis, highlights the significant influence of solvent polarity and temperature on solubility. The detailed experimental protocols for the isothermal shake-flask method, gravimetric analysis, and spectroscopic techniques offer practical guidance for accurate and reproducible solubility measurements. By leveraging the information within this guide, scientists can make more informed decisions regarding solvent selection, process optimization, and formulation design, ultimately contributing to more efficient and effective scientific endeavors.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Formate Under an Inert Atmosphere

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium formate (B1220265) (HCOONa), the sodium salt of formic acid, is a versatile chemical intermediate with significant applications in various industrial processes. Its thermal decomposition is a critical transformation, primarily utilized for the production of sodium oxalate (B1200264), a key reagent in the manufacturing of rare earth metals and a bleaching agent in the textile industry.[1] Understanding the mechanism, kinetics, and influencing factors of this decomposition process under controlled, inert atmospheres is paramount for process optimization, yield maximization, and ensuring operational safety. This technical guide provides a comprehensive overview of the thermal decomposition of sodium formate, detailing the reaction pathways, critical process parameters, and standard analytical methodologies.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound in an inert atmosphere is not a monolithic process but rather a sequence of reactions that are highly dependent on temperature. The primary decomposition route involves the dehydrogenation of two molecules of this compound to yield sodium oxalate (Na₂C₂O₄) and hydrogen gas (H₂).

Primary Reaction: 2HCOONa(l) → Na₂C₂O₄(s) + H₂(g)

This reaction is typically initiated at temperatures around 330°C, with the rate significantly increasing at 400°C, accompanied by a large exothermic event.[2][3][4] To maximize the yield of sodium oxalate, it is recommended to heat the this compound as rapidly as possible to an optimal temperature range of 400°C to 420°C.[2]

However, side reactions and subsequent decomposition of the primary product, sodium oxalate, can also occur, leading to the formation of sodium carbonate (Na₂CO₃) and various gaseous byproducts.

Secondary and Subsequent Reactions:

-

A slow decomposition to sodium carbonate, carbon monoxide, and sodium oxalate can begin as low as 330°C. 2HCOONa(l) → Na₂CO₃(s) + CO(g) + H₂(g)

-

Overheating above 440°C will cause the desired sodium oxalate to decompose into sodium carbonate and carbon monoxide. Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)

The overall decomposition process can be visualized as a multi-step thermal degradation pathway.

Caption: Figure 1: Thermal Decomposition Pathway of this compound.

Quantitative Data: Thermal Events

The thermal decomposition of this compound is characterized by several distinct thermal events. These have been elucidated primarily through thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

| Thermal Event | Temperature Range (°C) | Technique | Observations | Products Formed | Citation |

| Melting | 253 - 260 | DTA | Endothermic peak | Liquid HCOONa | |

| Onset of Slow Decomposition | ~330 | TGA/DTA | Gradual mass loss | Na₂C₂O₄, Na₂CO₃, CO, H₂ | |

| Rapid Decomposition | 400 - 430 | TGA/DTA | Significant exothermic event, rapid mass loss | Primarily Na₂C₂O₄ and H₂ | |

| Oxalate Decomposition | > 440 | TGA | Secondary mass loss stage | Na₂CO₃, CO | |

| Second Gas Evolution | ~570 | TG-MS | Second distinct peak in TICC | CO, CO₂ |

Factors Influencing Decomposition

Several experimental parameters critically influence the reaction pathway and product distribution.

-

Temperature: As the primary driving force, temperature dictates the reaction rate and which decomposition pathway is favored. The optimal range for sodium oxalate production is a narrow window between 400°C and 420°C.

-

Heating Rate: A rapid heating rate is crucial to minimize the duration of the reaction and suppress the formation of unwanted byproducts, thereby maximizing the yield of sodium oxalate.

-

Atmosphere: An inert atmosphere (e.g., nitrogen, helium, or argon) is essential to prevent oxidative side reactions. The choice of inert gas can be important for certain analytical techniques; for example, helium is commonly used for TGA-MS.

-

Presence of Catalysts: While this guide focuses on non-catalytic decomposition, it is noteworthy that catalysts like copper and iron oxides can lower the decomposition temperature.

-

Impurities: The presence of impurities can potentially alter the decomposition profile by acting as unintended catalysts or inhibitors.

Experimental Protocols

The study of this compound's thermal decomposition relies on precise thermal analysis techniques.

Thermogravimetric Analysis - Mass Spectrometry (TGA-MS)

This is a powerful method for determining the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous products.

Objective: To correlate mass loss events with the evolution of specific gases (H₂, CO, CO₂).

Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of high-purity this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., Helium at 100 mL/min) to ensure an inert atmosphere.

-

Set the initial furnace temperature to a value below any thermal events, such as 60°C.

-

-

Thermal Program:

-

Heat the sample from 60°C to 1000°C at a controlled rate, for instance, 20°C/min.

-

-

Evolved Gas Analysis (EGA):

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line (e.g., 350°C).

-

The MS is set to scan a specific mass-to-charge ratio (m/z) range, for example, m/z 2-100, to detect expected products.

-

A low ionization energy (e.g., 17 eV) can be used to ionize hydrogen without ionizing the helium carrier gas.

-

-

Data Analysis:

-

Correlate the percentage of mass loss from the TGA curve with the peaks in the Total Ion Current Chromatogram (TICC) from the MS.

-

Analyze the mass spectra of the TICC peaks to identify the gaseous species evolved at specific temperatures (e.g., m/z 2 for H₂, m/z 28 for CO, m/z 44 for CO₂).

-

Caption: Figure 2: Experimental Workflow for TGA-MS Analysis.

Titrimetric Analysis of Solid Residue

Objective: To quantify the amount of sodium oxalate and sodium carbonate in the solid residue after decomposition at a specific temperature.

Methodology:

-

Decomposition: Heat a known mass of this compound in a furnace under a continuous flow of inert gas to a target temperature (e.g., 410°C) for a set duration.

-

Sample Dissolution: After cooling, dissolve a weighed portion of the solid residue in deionized water.

-

Oxalate Titration:

-

Acidify the solution with sulfuric acid.

-

Heat the solution to approximately 60-70°C.

-

Titrate with a standardized potassium permanganate (B83412) (KMnO₄) solution. The permanganate ion oxidizes the oxalate ion. The endpoint is the persistence of a faint pink color.

-

-

Carbonate Titration:

-

To a separate aliquot of the dissolved residue, add a known excess of standardized hydrochloric acid (HCl) to neutralize the carbonate.

-

Back-titrate the excess HCl with a standardized sodium hydroxide (B78521) (NaOH) solution using a suitable indicator (e.g., phenolphthalein (B1677637) or methyl orange).

-

Conclusion

The thermal decomposition of this compound under an inert atmosphere is a well-defined process, primarily yielding sodium oxalate and hydrogen gas between 400°C and 420°C. Competing reactions leading to sodium carbonate become significant at different temperature regimes, and the desired product, sodium oxalate, will itself decompose if overheated. Precise control over the temperature and heating rate is therefore essential for maximizing the yield of sodium oxalate. The application of analytical techniques such as TGA-MS provides invaluable insight into the reaction kinetics and mechanism by correlating mass loss with the evolution of specific gaseous products. This guide provides the foundational knowledge for researchers and professionals to effectively control and analyze the thermal decomposition of this compound.

References

The Role of Sodium Formate as a Precursor in Formic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of sodium formate (B1220265) as a precursor in the synthesis of formic acid. Formic acid, the simplest carboxylic acid, is a vital reagent and intermediate in numerous chemical processes, including in the pharmaceutical industry. One of the most established and commercially viable methods for its production involves the acidification of sodium formate. This document provides a detailed overview of the underlying chemistry, experimental protocols, and quantitative data associated with this process.

Introduction to the this compound Process

The synthesis of formic acid from this compound is a two-step process. The first step involves the production of this compound itself, typically through the reaction of carbon monoxide with sodium hydroxide (B78521) under pressure. The subsequent and core step of the process is the acidification of the resulting this compound with a strong mineral acid, most commonly sulfuric acid, to liberate formic acid.

The overall chemical transformation can be summarized as follows:

-

Formation of this compound: CO + NaOH → HCOONa

-

Acidification to Formic Acid: 2HCOONa + H₂SO₄ → 2HCOOH + Na₂SO₄

This method is favored for its use of readily available raw materials and its capacity to produce high-purity formic acid, making it a cost-effective route for large-scale industrial production.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments in the synthesis of formic acid from this compound.

Synthesis of this compound from Carbon Monoxide and Sodium Hydroxide

This initial step is crucial for producing the precursor material.

Materials:

-

Sodium hydroxide (NaOH)

-

Carbon monoxide (CO) gas

-

High-pressure reactor

Procedure:

-

Solid sodium hydroxide is charged into a high-pressure reactor.

-

The reactor is sealed and purged with an inert gas to remove air.

-

Carbon monoxide is introduced into the reactor under pressure, typically between 6-8 bar.[2]

-

The reactor is heated to a temperature of approximately 130°C.[2]

-

The reaction is allowed to proceed with continuous stirring to ensure efficient gas-solid contact.

-

Upon completion, the reactor is cooled, and the resulting solid this compound is collected.

Synthesis of Formic Acid via Acidification of this compound

This is the core step where formic acid is liberated.

Materials:

-

Anhydrous this compound (HCOONa)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Reaction vessel equipped with a stirrer, dropping funnel, and a distillation setup.

-

Inhibitor (e.g., alkanes, cycloalkanes, ethers, or formates with a boiling point below 80°C) (optional, for temperature control)[3][4]

Procedure:

-

Anhydrous this compound is placed in the reaction vessel.

-

An optional inhibitor can be added to the reactor to help control the reaction temperature by evaporative cooling.

-

Concentrated sulfuric acid is slowly added to the this compound from the dropping funnel with constant stirring. The addition rate is controlled to maintain the reaction temperature below 80-100°C to prevent the decomposition of formic acid into carbon monoxide and water.

-

The reaction is exothermic, and cooling may be required to maintain the desired temperature range.

-

After the complete addition of sulfuric acid, the mixture is stirred for an additional 20-30 minutes to ensure the reaction goes to completion.

-

The liberated formic acid is then purified from the reaction mixture.

Purification of Formic Acid by Distillation

Purification is essential to obtain high-concentration formic acid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Vacuum source

Procedure:

-

The reaction mixture containing formic acid and sodium sulfate (B86663) is heated.

-

To obtain high-purity formic acid and prevent decomposition, the distillation is typically carried out under reduced pressure (vacuum distillation). An absolute pressure of 0.03-0.04 MPa is often applied.

-

The formic acid vaporizes and passes through the condenser, where it is cooled and collected in the receiving flask as a liquid.

-

The solid sodium sulfate remains in the distillation flask as a byproduct.

Quantitative Data

The yield and purity of formic acid are influenced by various reaction parameters. The following table summarizes quantitative data from different experimental setups.

| Acidifying Agent | Reaction Temperature | Pressure | Reported Yield of Formic Acid | Reported Purity of Formic Acid | Reference |

| Sulfuric Acid | < 80°C | Atmospheric | > 98% | > 94% | |

| Sulfuric Acid | Not specified | Not specified | 74.26% | Not specified | |

| Phosphoric Acid | < 80°C | Not specified | > 98% | > 96% | |

| Peroxophosphoric Acid | < 80°C | 40-50 MPa (absolute) | > 98% | > 98% |

Byproducts and Side Reactions

The primary byproduct of the acidification of this compound with sulfuric acid is sodium sulfate (Na₂SO₄). However, if the reaction temperature is not carefully controlled and exceeds 100°C, formic acid can decompose, leading to the formation of carbon monoxide and water. Further oxidation can also produce carbon dioxide and water. The presence of water in the reaction mixture can lower the concentration of the final formic acid product.

Visualizations

Chemical Reaction Pathway

Caption: Chemical synthesis pathway of formic acid from this compound.

Experimental Workflow

Caption: Experimental workflow for formic acid production.

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WO2009026773A1 - Process for producing formic acid by acidifying this compound with acidifying agent - Google Patents [patents.google.com]

- 4. Method and apparatus for the production of formic acid - Patent 0245719 [data.epo.org]

Sodium Formate: A Versatile and In-depth Technical Guide to its Application as a Formate Ion Source in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Sodium formate (B1220265) (HCOONa) has emerged as a pivotal reagent in modern organic synthesis, valued for its role as an accessible, stable, and versatile source of formate ions. This guide provides a comprehensive technical overview of its applications in key chemical transformations, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in research and development.

Physicochemical Properties and Safe Handling

Sodium formate is a white, hygroscopic crystalline powder that is highly soluble in water and slightly soluble in ethanol.[1][2] Its stability under normal conditions and relatively low toxicity make it a safer alternative to other formate sources like formic acid, which is corrosive and has a pungent odor.

Safe Handling and Storage:

When handling solid this compound, it is recommended to use appropriate personal protective equipment (PPE), including gloves and safety goggles, to prevent skin and eye irritation.[2][3] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[3] this compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. It is incompatible with strong acids and oxidizing agents.

Core Applications in Chemical Synthesis

This compound's utility as a formate ion donor is most prominently demonstrated in catalytic transfer hydrogenation and reduction reactions. It serves as an efficient in situ source of hydrogen, offering a milder and often more selective alternative to using pressurized hydrogen gas.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of various functional groups, where a hydrogen donor molecule transfers hydrogen to a substrate in the presence of a metal catalyst. This compound is an excellent hydrogen donor in these reactions, typically in the presence of a palladium or ruthenium catalyst.

General Experimental Workflow for Catalytic Transfer Hydrogenation:

Caption: General workflow for a typical catalytic transfer hydrogenation experiment.

The saturation of carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis. This compound, in conjunction with a palladium-on-carbon (Pd/C) catalyst, provides an efficient system for the hydrogenation of a wide range of alkenes and alkynes under mild conditions.

Experimental Protocol: Hydrogenation of Cinnamic Acid

A representative procedure for the reduction of an alkene is the hydrogenation of cinnamic acid to 3-phenylpropanoic acid. In a typical setup, cinnamic acid, a catalytic amount of 10% Pd/C, and an excess of this compound are suspended in a suitable solvent like water or a water/methanol mixture. The reaction is then heated, and upon completion, the catalyst is removed by filtration. The product can then be isolated by extraction and purified.

Table 1: Palladium-Catalyzed Transfer Hydrogenation of Alkenes with this compound

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cinnamic Acid | 10% PdCl₂/Zn | Acetonitrile | 25 | 16 | 84 |

| Oxanorbornene adduct | 10% PdCl₂/Zn | Acetonitrile | 25 | 16 | 97 |

Data compiled from various sources illustrating typical reaction conditions and yields.

This compound is also effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. Ruthenium and iridium catalysts are often employed for these transformations, exhibiting high activity and selectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an Aryl Ketone

For the asymmetric reduction of an aryl ketone, a chiral ruthenium catalyst is typically used. The ketone, this compound, and the catalyst are dissolved in a solvent mixture, often water and an organic co-solvent like methanol, to ensure solubility of all components. The reaction is stirred at a controlled temperature until completion.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones with this compound

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

| Acetophenone | Tethered Ru(II)/TsDPEN | H₂O/MeOH | 60 | 1 | >99 | 98 |

| p-Aminoacetophenone | Tethered Ru(II)/TsDPEN | H₂O/MeOH | 60 | 1 | >99 | 97 |

| p-Methoxyacetophenone | Tethered Ru(II)/TsDPEN | HCOOH/NEt₃ | 40 | 1 | >99 | 99 |

Data showcases the efficiency of tethered Ru(II) catalysts in the asymmetric reduction of various ketones.

The reduction of nitroarenes to anilines is a critical transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The use of this compound with a Pd/C catalyst offers a safe and efficient method for this reduction.

Experimental Protocol: Reduction of Nitrobenzene

In a typical procedure, nitrobenzene, a catalytic amount of Pd/C, and an excess of ammonium (B1175870) formate (which can be formed in situ or used directly, with this compound being a viable alternative) are reacted in a suitable solvent system, such as aqueous 2-propanol. The reaction proceeds smoothly at room temperature to yield aniline (B41778).

Table 3: One-Pot Reductive Amination of Nitroarenes with Aldehydes using Ammonium Formate (this compound as a related source)

| Nitroarene | Aldehyde | Solvent | Time (min) | Yield (%) |

| Nitrobenzene | Acetaldehyde | i-PrOH/H₂O | 10 | 92 |

| p-Chloronitrobenzene | Butyraldehyde | i-PrOH/H₂O | 60 | 90 |

| p-Nitrotoluene | Formaldehyde | i-PrOH/H₂O | 10 | 95 |

Illustrative data on the reductive amination of nitroarenes where the initial reduction to the aniline is a key step.

Reductive Heck Reaction

The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry for the formation of carbon-carbon bonds. In the reductive Heck reaction, the alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can occur, leading to the formation of a C-H bond instead of a C=C bond. This compound is a commonly used hydride source in this reaction.

Catalytic Cycle of the Reductive Heck Reaction:

Caption: Proposed catalytic cycle for the formate-mediated reductive Heck reaction.

Conclusion

This compound is a highly effective and versatile source of formate ions for a range of important chemical transformations. Its application in catalytic transfer hydrogenation and reductive Heck reactions provides milder, safer, and often more selective synthetic routes compared to traditional methods. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to confidently and effectively utilize this compound in their synthetic endeavors.

References

In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Sodium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous sodium formate (B1220265), a versatile organic salt, exhibits a notable affinity for atmospheric moisture. This hygroscopic nature is a critical parameter influencing its handling, storage, and application, particularly in the pharmaceutical industry where moisture can impact drug product stability, manufacturability, and efficacy.[1][2][3] This technical guide provides a comprehensive investigation into the hygroscopic properties of anhydrous sodium formate, detailing its moisture sorption characteristics and the experimental protocols for their determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage the challenges associated with this hygroscopic material.

Introduction

This compound (HCOONa), the sodium salt of formic acid, is a white crystalline powder.[4] Its anhydrous form is known to be hygroscopic, readily absorbing moisture from the air.[4] This inherent property can lead to physical and chemical changes, such as caking, deliquescence, and altered dissolution kinetics, which are significant considerations in drug formulation and development. Understanding the hygroscopic behavior of anhydrous this compound is therefore essential for ensuring product quality and performance.

This guide will delve into the quantitative aspects of this compound's hygroscopicity, including its classification and the critical relative humidity at which it begins to absorb significant amounts of moisture. Detailed experimental methodologies for characterizing these properties are provided to facilitate reproducible and accurate assessments.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | HCOONa |

| Molecular Weight | 68.01 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 253 °C |

| Solubility in Water (20°C) | 97.2 g/100 mL |

| Hygroscopicity | Hygroscopic |

Hygroscopicity Profile

The hygroscopicity of a substance describes its ability to attract and hold water molecules from the surrounding environment. This behavior is largely dependent on the relative humidity (RH) of the atmosphere.

Hygroscopicity Classification

The European Pharmacopoeia provides a standardized classification for the hygroscopicity of materials based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.

| Classification | Mass Increase (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Data sourced from the European Pharmacopoeia.

Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the specific relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere, leading to deliquescence if the RH is maintained at or above this point. Below the CRH, the material will remain in its solid form. The determination of CRH is crucial for defining appropriate storage and handling conditions.

A definitive, publicly available CRH value for anhydrous this compound has not been identified in the conducted research. However, it is a critical parameter that should be determined experimentally for any application where moisture control is important.

Impact on Drug Development and Formulation

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like this compound can have significant consequences throughout the drug development lifecycle:

-

Stability: Moisture uptake can lead to chemical degradation of the API or other components in the formulation. It can also induce phase transitions, such as the conversion of an anhydrous form to a less stable or less soluble hydrate (B1144303).

-

Manufacturing: Increased moisture content can negatively affect the flow properties of powders, leading to issues such as caking and clumping, which can hinder processes like blending, tableting, and capsule filling.

-

Performance: Changes in the physical form of the material due to moisture absorption can alter its dissolution rate and, consequently, the bioavailability of the drug product.

Given these potential impacts, a thorough understanding and characterization of the hygroscopicity of this compound are paramount when it is considered for use in a pharmaceutical formulation.

Experimental Protocols for Hygroscopicity Assessment

A multi-faceted approach is recommended for a comprehensive investigation of the hygroscopic nature of anhydrous this compound. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This allows for the determination of moisture sorption and desorption isotherms, which provide detailed information about the hygroscopic behavior of the material.

Experimental Workflow:

DVS Experimental Workflow

Methodology Details:

| Parameter | Recommended Setting |

| Instrument | DVS Analyzer (e.g., Surface Measurement Systems DVS Adventure, TA Instruments Q5000 SA) |

| Sample Mass | 10-20 mg |

| Temperature | 25°C (or other relevant temperature) |

| Carrier Gas | Dry Nitrogen or Air |

| Flow Rate | 200 sccm |

| RH Profile | 0% to 90% RH in 10% steps (sorption), then 90% to 0% RH in 10% steps (desorption) |

| Equilibrium Criterion | dm/dt ≤ 0.002% min⁻¹ over a 10-minute period |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a useful technique for determining the amount of bound and unbound water in a material.

Experimental Workflow:

TGA Experimental Workflow

Methodology Details:

| Parameter | Recommended Setting |

| Instrument | Thermogravimetric Analyzer |

| Sample Mass | 5-10 mg |

| Pan Type | Aluminum or Platinum |

| Atmosphere | Nitrogen, 50 mL/min |

| Temperature Program | Ramp from 25°C to 300°C at 10°C/min |

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is considered a gold standard for moisture analysis.

Experimental Workflow:

Karl Fischer Titration Workflow

Methodology Details:

| Parameter | Description |

| Instrument | Volumetric or Coulometric Karl Fischer Titrator |

| Reagents | Karl Fischer reagent (e.g., Composit 5), anhydrous methanol |

| Standardization | Use a certified water standard or disodium (B8443419) tartrate dihydrate |

| Sample Preparation | Accurately weigh a suitable amount of anhydrous this compound and dissolve in anhydrous methanol. |

| Procedure | The sample solution is titrated with the Karl Fischer reagent to an electrometric endpoint. The volume of titrant consumed is used to calculate the water content. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to detect phase transitions, such as the dehydration of a hydrate or the melting of the anhydrous form, which can be influenced by the presence of moisture.

Experimental Workflow:

DSC Experimental Workflow

Methodology Details:

| Parameter | Recommended Setting |

| Instrument | Differential Scanning Calorimeter |

| Sample Mass | 2-5 mg |

| Pan Type | Hermetically sealed aluminum pans |

| Atmosphere | Nitrogen, 50 mL/min |

| Temperature Program | Ramp from 25°C to 300°C at 10°C/min |

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 3: Example Data Summary from Hygroscopicity Studies

| Parameter | Method | Result |

| Water Content | Karl Fischer Titration | e.g., 0.15% w/w |

| Moisture Uptake at 80% RH / 25°C | DVS | e.g., 5.2% w/w after 24h |

| Hygroscopicity Class | European Pharmacopoeia | e.g., Hygroscopic |

| Estimated CRH at 25°C | DVS | e.g., ~65% RH |

| Dehydration Event | TGA/DSC | e.g., No significant mass loss below 150°C |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The moisture sorption isotherm obtained from DVS analysis is a key graphical representation of the material's hygroscopic behavior. An example of a typical isotherm for a hygroscopic crystalline solid is shown below. The shape of the curve, the presence of hysteresis (a difference between the sorption and desorption curves), and any sharp inflections can provide insights into the mechanism of water uptake, including surface adsorption, bulk absorption, and potential hydrate formation.

Conclusion

Anhydrous this compound is a hygroscopic material, and this property must be carefully considered in its application, particularly within the pharmaceutical industry. A thorough characterization of its moisture sorption behavior is essential for developing robust formulations and ensuring product stability and performance. The experimental protocols detailed in this guide, including Dynamic Vapor Sorption, Thermogravimetric Analysis, Karl Fischer Titration, and Differential Scanning Calorimetry, provide a comprehensive framework for such an investigation. The data generated from these studies will enable researchers and formulation scientists to establish appropriate handling, storage, and manufacturing controls to mitigate the risks associated with the hygroscopic nature of anhydrous this compound.

References

Technical Grade Sodium Formate: A Comprehensive Guide to Physical and Chemical Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical specifications of technical grade sodium formate (B1220265) (HCOONa). It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for quality assessment, and provides visual diagrams to illustrate important chemical processes and workflows.

Physical and Chemical Properties

Sodium formate, the sodium salt of formic acid, is a white crystalline powder.[1][2] It is deliquescent, meaning it readily absorbs moisture from the air.[3][4][5] It has a faint odor of formic acid. Technical grade this compound is widely used in various industrial applications, including as a buffering agent, a de-icing agent, and in the leather and textile industries.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | HCOONa | |

| Molecular Weight | 68.01 g/mol | |

| Appearance | White crystalline powder or granules | |

| Density | 1.92 g/cm³ (at 20 °C) | |

| Melting Point | 253 °C (487 °F; 526 K) | |

| Boiling Point | Decomposes upon further heating | |

| Solubility in Water | Highly soluble; 97.2 g/100 mL (at 20 °C), 160 g/100 mL (at 100 °C) | |

| Solubility in Other Solvents | Soluble in glycerol; slightly soluble in ethanol; insoluble in ether | |

| pH of Aqueous Solution | Basic (alkaline) | |

| 1 mM Solution | ~7.4 | |

| 10 mM Solution | ~7.83 | |

| 100 mM Solution | ~8.25 | |

| 0.2 M Solution | ~8.02 |

Technical Specifications

Technical grade this compound is suitable for most industrial applications but contains a quantifiable level of impurities that may make it unsuitable for food or pharmaceutical uses without further purification. The specifications for technical grade can vary by manufacturer, but typical values are presented below. For higher purity requirements, ACS reagent grade or other analytical grades should be considered.

Table 2: Typical Specifications for Technical Grade this compound

| Parameter | Specification | References |

| Assay (Purity) | ≥ 93.0 - 97.0% | |

| Water (Moisture) Content | ≤ 0.5 - 1.5% | |

| Sodium Hydroxide (B78521) (NaOH) | ≤ 0.05 - 1.0% | |

| Sodium Carbonate (Na₂CO₃) | ≤ 1.3 - 2.0% | |

| Sodium Chloride (NaCl) | ≤ 0.5 - 3.0% | |

| Sodium Sulfide (Na₂S) | ≤ 0.06 - 0.1% | |

| Insoluble Matter | ≤ 0.005% | |

| Chloride (Cl⁻) | ≤ 0.001 - 0.01% | |

| Sulfate (B86663) (SO₄²⁻) | ≤ 0.001 - 0.02% | |

| Iron (Fe) | ≤ 5 ppm (0.0005%) - 0.002% | |

| Heavy Metals (as Pb) | ≤ 5 ppm (0.0005%) - 0.002% | |

| Calcium (Ca) | ≤ 0.005% |

Experimental Protocols

Accurate determination of the specifications outlined above requires standardized analytical methods. The following sections detail common experimental protocols for key quality control tests.

Assay (Purity) Determination by Redox Titration

This method determines the purity of this compound based on its reducing properties. It involves titration with a standardized solution of potassium permanganate (B83412) in a basic medium.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.88 g of the this compound sample. Transfer it to a 250 mL volumetric flask, dissolve with 50 mL of deionized water, and then dilute to the mark with water. Mix the solution thoroughly.

-

Reaction Setup: Pipette 25.0 mL of the sample solution into a 250 mL glass-stoppered flask. Add 3 mL of 10% sodium hydroxide solution and exactly 50.0 mL of a standardized 0.1 N potassium permanganate (KMnO₄) volumetric solution.

-

Heating: Heat the mixture on a hot plate to approximately 100 °C for 20 minutes. This ensures the complete oxidation of formate to carbonate.

-

Titration: Cool the flask completely to room temperature. Add 4 g of potassium iodide (KI) crystals and mix to dissolve. Carefully add 5 mL of 25% sulfuric acid solution. The excess permanganate liberates iodine from the potassium iodide.

-

Endpoint Determination: Immediately titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator near the endpoint. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Calculation: The purity of this compound is calculated based on the volume of potassium permanganate consumed in the reaction. A blank titration without the this compound sample should also be performed to account for any interfering substances.

Caption: Workflow for this compound Purity Assay via Titration.

Moisture Content Determination

Due to its hygroscopic nature, determining the water content is critical. Two common methods are oven drying and Karl Fischer titration.

Protocol 1: Oven Drying Method

-

Accurately weigh a representative sample of this compound (e.g., 5-10 g) and record the initial weight.

-

Place the sample in a pre-heated oven at 105-110 °C. This temperature is sufficient to evaporate moisture without causing significant decomposition of the this compound.

-

Heat the sample for a specified period, typically 2-4 hours.

-

Remove the sample and cool it in a desiccator to prevent reabsorption of atmospheric moisture.

-

Weigh the dried sample. The moisture content is calculated from the weight loss.

Protocol 2: Karl Fischer Titration This is a highly accurate and specific method for determining water content.

-

Prepare a Karl Fischer reagent, which contains iodine, sulfur dioxide, a base (like imidazole), and a solvent (like methanol).

-

Weigh a known amount of the this compound sample and dissolve it in a suitable anhydrous solvent, typically methanol.

-

Titrate the sample solution with the Karl Fischer reagent using an automatic titrator.

-

The titrator detects the endpoint when all the water in the sample has reacted. The volume of reagent used is then used to calculate the moisture content.

Determination of Impurities

Insoluble Matter:

-

Dissolve a known weight of the sample (e.g., 20 g) in deionized water (e.g., 200 mL).

-

Filter the solution through a pre-weighed, fine-porosity filtering crucible.

-

Wash the residue with deionized water, dry the crucible at 105 °C, cool in a desiccator, and weigh. The increase in weight corresponds to the insoluble matter.

Chloride and Sulfate: These ions are typically determined by turbidimetric or colorimetric methods. For chloride, a sample solution is treated with silver nitrate (B79036) in an acidic medium, and the resulting turbidity is compared to a standard. For sulfate, the sample is treated with barium chloride, and the barium sulfate turbidity is measured.

Heavy Metals and Iron: These are often determined using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).

-

Sample Preparation: A large sample (e.g., 20 g) is ignited in a crucible at 600 °C.

-

The residue is dissolved in acid (e.g., hydrochloric acid) and diluted to a known volume.

-

This solution is then analyzed by AAS or ICP-OES, and the concentration of specific metals is determined by comparing the instrument response to that of calibrated standards.

Chemical Behavior and Pathways

pH in Aqueous Solution

This compound is the salt of a weak acid (formic acid, HCOOH) and a strong base (sodium hydroxide, NaOH). When dissolved in water, the formate ion (HCOO⁻) hydrolyzes to form formic acid and hydroxide ions (OH⁻), resulting in a basic or alkaline solution.

Caption: Hydrolysis of this compound in Aqueous Solution.

Thermal Decomposition

When heated strongly, this compound decomposes. The initial decomposition yields sodium oxalate (B1200264) and hydrogen gas. Upon further heating to a higher temperature, the sodium oxalate then decomposes into sodium carbonate and carbon monoxide.

Caption: Thermal Decomposition Pathway of this compound.

References

- 1. jiuanchemical.com [jiuanchemical.com]

- 2. How to determine the purity of this compound? - Blog [zbchemic.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. This compound Format, SDS MSDS Sheet [mubychem.com]

The Efficacy of Sodium Formate as a Reducing Agent in Inorganic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of sodium formate (B1220265) (HCOONa) as a versatile and effective reducing agent in a variety of inorganic syntheses. Sodium formate, the sodium salt of formic acid, serves as a cost-effective and often milder alternative to other common reducing agents, offering unique advantages in the synthesis of metal nanoparticles, the recovery of precious metals, and the preparation of inorganic complexes. This document provides a comprehensive overview of its reaction mechanisms, detailed experimental protocols for key applications, and quantitative data to inform synthetic strategies.

Core Principles of this compound Reduction

This compound's reducing capabilities stem from the formate ion (HCOO⁻), which can donate electrons and become oxidized to carbon dioxide and water.[1] The efficacy and reaction pathway of this reduction are highly dependent on the reaction conditions, particularly the pH of the solution.

In Alkaline Solutions: The formate ion directly reduces metal ions. This is a common method for the synthesis of metal nanoparticles, where the metal salt precursor is reduced to its elemental form.[1] The general reaction can be represented as:

-

2M⁺ + HCOO⁻ + 2OH⁻ → 2M⁰ + CO₂ + H₂O (where M is a metal)[1]

In Acidic Solutions: The formate ion is first protonated to form formic acid (HCOOH). The formic acid then acts as the reducing agent, often decomposing to release hydrogen gas (H₂) and carbon dioxide (CO₂).[1] The liberated hydrogen can then reduce the metal ions. The reactions are as follows:

-

HCOO⁻ + H⁺ → HCOOH

-

HCOOH → H₂ + CO₂

-

M²⁺ + H₂ → M⁰ + 2H⁺

Catalyzed Reactions: The reducing power of this compound can be significantly enhanced in the presence of a catalyst, such as palladium. The catalyst lowers the activation energy of the reaction, facilitating electron transfer from the formate ion.[1]

Applications in Inorganic Synthesis

This compound is a valuable reagent in several areas of inorganic synthesis, including:

-

Synthesis of Metal Nanoparticles: It is widely used to reduce metal salts to form nanoparticles of noble metals such as silver (Ag), gold (Au), and palladium (Pd).

-

Recovery of Precious Metals: this compound is an effective agent for precipitating precious metals, including platinum group metals (PGMs), from acidic effluents, offering a cost-effective alternative to other reducing agents like zinc.

-

Synthesis of Inorganic Complexes: It can be used in the synthesis of various coordination compounds and metal oxide nanocrystals.

-

Wastewater Treatment: this compound is employed to reduce heavy metal ions in industrial wastewater, converting them into less toxic, insoluble forms that can be easily removed.

Quantitative Data on Reduction Reactions

The efficiency of this compound as a reducing agent is influenced by several factors, including the metal ion being reduced, the concentration of this compound, temperature, pH, and reaction time. The following tables summarize key quantitative data from cited experiments.

| Metal Ion | Initial pH | This compound Concentration (g/dm³) | Temperature (°C) | Reaction Time (hours) | Precipitation Efficiency (%) | Reference |

| Palladium (Pd) | 1.5 | 18 | ~100 | 5 | 98 | |

| Platinum (Pt) | 1.5 | 18 | ~100 | 5 | 47 | |

| Platinum (Pt) | 1.5 | 30 | 100 | 6 | >99 | |

| Palladium (Pd) | 1.5 | 30 | 100 | 6 | >99 | |

| Iridium (Ir) | 1.5 | 30 | 100 | 6 | 76 |

Table 1: Recovery of Platinum Group Metals (PGMs) from Acidic Effluents. This table illustrates the conditions for the effective precipitation of PGMs using this compound as a reducing agent.

Experimental Protocols

This section provides detailed methodologies for key inorganic syntheses utilizing this compound as a reducing agent.

Protocol for the Recovery of Palladium and Platinum from Acidic Solution

This protocol is adapted from a procedure for recycling platinum and palladium from acidic feed solutions containing low concentrations of these precious metals.

Materials:

-

Platinum-palladium-containing acidic feed solution

-

6 mol/L Sodium hydroxide (B78521) (NaOH) solution

-

Solid this compound (HCOONa)

-

10% Sodium borohydride (B1222165) (NaBH₄) in 10% NaOH solution

-

0.01% Polyacrylamide solution

-

1 mol/L Sulfuric acid (H₂SO₄)

-

6 mol/L Hydrochloric acid (HCl)

-

2% Sodium chlorate (B79027) (NaClO₃) solution

Procedure: